molecular formula C8H10O2S B1353593 Ethyl 5-methylthiophene-2-carboxylate CAS No. 5751-81-5

Ethyl 5-methylthiophene-2-carboxylate

Cat. No. B1353593
CAS RN: 5751-81-5
M. Wt: 170.23 g/mol
InChI Key: NYXZOVWQCSRKMZ-UHFFFAOYSA-N
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Description

Ethyl 5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H10O2S . It is used as a reactant for the synthesis of various compounds .


Synthesis Analysis

The synthesis of Ethyl 5-methylthiophene-2-carboxylate can be achieved through different methods. One method involves the reaction of commercially available 5-methylthiophene-2-carboxylic acid with potassium carbonate in N,N-dimethyl-formamide at 25℃ for 2 hours . Another method involves treating 5-methyl-thiophene-2-carboxylic acid with concentrated sulfuric acid in ethanol and heating to a gentle reflux for 72 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methylthiophene-2-carboxylate consists of a five-membered thiophene ring with a methyl group at the 5-position and a carboxylate ester group at the 2-position . The InChI code for this compound is 1S/C8H10O2S/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 .


Chemical Reactions Analysis

Ethyl 5-methylthiophene-2-carboxylate can participate in various chemical reactions. For instance, it can be used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .


Physical And Chemical Properties Analysis

Ethyl 5-methylthiophene-2-carboxylate has a molecular weight of 170.23 . It has a boiling point of 243°C at 760 mmHg . The compound has a Log P value (a measure of lipophilicity) of 2.45 (iLOGP), indicating moderate lipophilicity .

Scientific Research Applications

Synthesis and Preparation

Ethyl 5-methylthiophene-2-carboxylate is utilized in the synthesis of complex chemical compounds. For instance, Kogami and Watanabe (2011) developed a safe and efficient process for the preparation of a closely related compound, ethyl 2-methylthiophene-3-carboxylate. This process avoids the use of strong bases and is applicable on a multikilogram scale (Kogami & Watanabe, 2011).

Fluorescence Properties

Ethyl 5-methylthiophene-2-carboxylate derivatives exhibit novel fluorescence properties. Guo Pusheng (2009) synthesized and characterized a compound with similar properties, demonstrating its potential in fluorescence applications (Guo Pusheng, 2009).

Heterocyclic Compound Synthesis

This compound is integral in synthesizing heterocyclic compounds. Ryndina et al. (2002) described the synthesis of thieno[3,4-d]pyrimidines using a derivative of ethyl 5-methylthiophene-2-carboxylate, showcasing its utility in creating complex chemical structures (Ryndina et al., 2002).

Dyeing Applications

Ethyl 5-methylthiophene-2-carboxylate derivatives have been used in the development of disperse dyes for polyester fibers, as demonstrated by Iyun et al. (2015). These dyes exhibit good fastness properties and are applied under various conditions (Iyun et al., 2015).

Safety And Hazards

The safety information available indicates that Ethyl 5-methylthiophene-2-carboxylate may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXZOVWQCSRKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452062
Record name Ethyl 5-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylthiophene-2-carboxylate

CAS RN

5751-81-5
Record name Ethyl 5-methyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5751-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 15.9 g (77.4 mmol) of 1,3-dicyclohexylcarbodiimide in 40 mL dichloromethane was added 10 g (70.3 mmol) of 5-methyl-2-thiophenecarboxylic acid and 4.85 g (105.5 mmol) of anhydrous ethanol. 0.86 g of dimethylaminopyridine was then added and the suspension stirred at room temperature for 20 hours. The resulting white precipitate was removed by filtration. The filtrate was washed with water, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by bulb-to-bulb distillation (bp=95° C., 3 mm Hg) to give the title compound as a clear, pale yellow oil.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-methyl-thiophene-2-carboxylic acid (25.2 g, 177 mmol) in EtOH (500 mL) is treated with conc. H2SO4 (15 mL) and heated to a gentle reflux for 72 h. The solution is partially concentrated and poured into water (500 mL) and extracted with Et2O (3×). The combined extracts are washed with aq Na2CO3, water, dried over Na2SO4, filtered and concentrated in vacuo. Vacuum distillation of the residue afforded 5-methyl-thiophene-2-carboxylic acid ethyl ester (25.6 g, 85%): bp 98-99° C./9-10 mbar; 1H NMR (CDCl3, 300 MHz) δ 7.6 (s, 1 H), 6.78 (s, 1 H), 4.30 (q, J=6.0 Hz, 2 H), 2.50 (s, 3 H), 1.34 (t, J=6.0 Hz, 3 H).
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Chiurchiù, Y Patehebieke, S Gabrielli… - Advanced Synthesis …, 2019 - Wiley Online Library
We report herein a general and efficient continuous flow‐based protocol for synthesizing thiophene‐2‐carboxylates starting from ketal‐functionalized β‐nitroacrylates. The protocol …
Number of citations: 9 onlinelibrary.wiley.com
GARY Suaifan, CLM Goodyer, MD Threadgill - Molecules, 2010 - mdpi.com
Two isomeric N-(methoxycarbonylthienylmethyl)thioureas were synthesised by a sequence of radical bromination of methylthiophenecarboxylic esters, substitution with …
Number of citations: 13 www.mdpi.com
Y Ju, D Miao, R Yu, S Koo - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… Ethyl 5-methylthiophene-2-carboxylate (8) 16 . To a stirred solution of 1 (0.10 g, 0.50 mmol) in AcOH (2.5 mL) were added Mn(OAc) 3 ·2H 2 O (6.7 mg, 0.025 mmol) and CoCl 2 (1.3 mg, …
Number of citations: 21 pubs.rsc.org

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